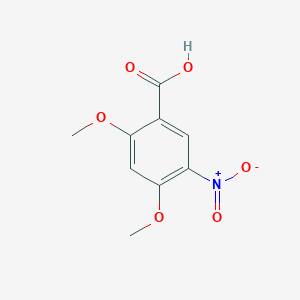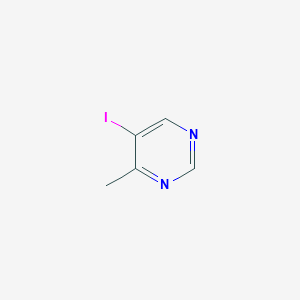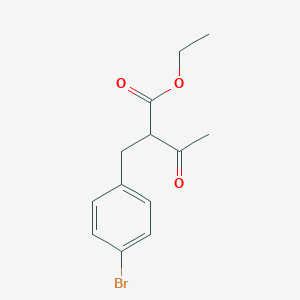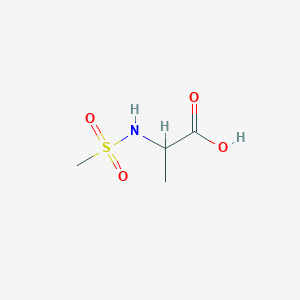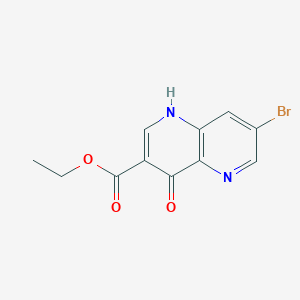
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of Venlafaxine . It is a (+)-Venlafaxine derivative with the molecular formula C37H45NO10 and a molecular weight of 663.75 .
Molecular Structure Analysis
The molecular structure of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is represented by the formula C37H45NO10 . The exact structural details are not available in the retrieved resources.Applications De Recherche Scientifique
Antidepressant
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of Venlafaxine , which is a mixed serotonin-norepinephrine reuptake inhibitor that binds and blocks both the SERT and NET transporters . It is used as an antidepressant and has been found to be effective in treating major depression .
Treatment of Anxiety Disorders
Venlafaxine, from which S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is derived, is also used in the treatment of anxiety disorders. It helps to reduce the symptoms of anxiety by affecting the balance of chemicals in the brain .
Neurotransmission Enhancement
Venlafaxine is reported to facilitate neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) .
Dopamine Reuptake Inhibition
Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake, which can have effects on mood and motivation .
Research Tool
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt can be used as a research tool in studies investigating the effects of serotonin-norepinephrine reuptake inhibitors on various conditions .
Synthesis of Antidepressants
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt can be used in the synthesis of nontricyclic antidepressants with reduced or completely diminished cardiovascular or anticholinergic liability .
Mécanisme D'action
Target of Action
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of (+)-Venlafaxine . The primary targets of this compound are the presynaptic reuptake transporters of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating the transmission of signals in the central nervous system .
Mode of Action
The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing the transmission of signals between neurons . Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .
Biochemical Pathways
The increased concentration of neurotransmitters in the synaptic cleft can stimulate the postsynaptic receptors, leading to various downstream effects. These effects depend on the specific type of neurotransmitter and the nature of the postsynaptic neuron . The exact biochemical pathways affected by this compound are complex and may vary depending on the specific physiological context .
Pharmacokinetics
The metabolism of venlafaxine is reported to occur by the cytochrome P450 (CYP) enzyme CYP2D6, yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic pathways can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of neurotransmission. By increasing the concentration of neurotransmitters in the synaptic cleft, the compound can enhance signal transmission in the central nervous system . This can lead to various physiological effects, depending on the specific neurotransmitters involved and the types of neurons affected .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the physiological state of the individual, the presence of other drugs or substances, genetic factors influencing the expression and activity of the CYP enzymes, and other factors .
Propriétés
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYLKWUYWDBONP-ZAOWXVKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547414 |
Source


|
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt | |
CAS RN |
272788-02-0 |
Source


|
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

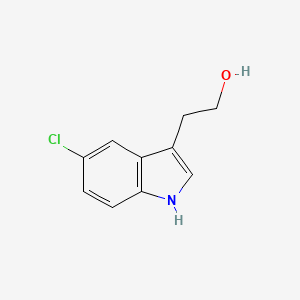
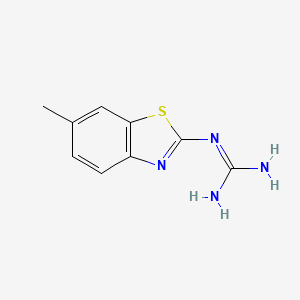
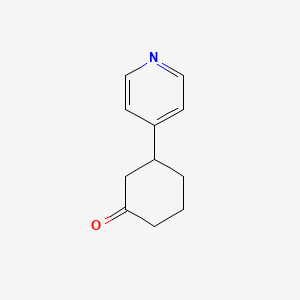
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)
